

# Rineterkib (LTT462) discovery and development

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Rineterkib |           |
| Cat. No.:            | B3181976   | Get Quote |

An In-depth Technical Guide to the Discovery and Development of **Rineterkib** (LTT462)

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Rineterkib** (LTT462) is an orally available, potent, and selective small-molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). Developed by Novartis, **Rineterkib** targets a critical node in the mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently hyperactivated in a multitude of human cancers. Reactivation of this pathway is a common mechanism of resistance to upstream inhibitors like BRAF and MEK inhibitors, providing a strong rationale for the development of direct ERK inhibitors.[1] This document provides a comprehensive overview of the discovery, mechanism of action, preclinical data, and clinical development of **Rineterkib**, presenting key data in structured tables and visualizing essential pathways and processes.

# **Discovery and Rationale**

The development of **Rineterkib** was initiated to address the significant clinical challenge of acquired resistance to RAF and MEK inhibitors in cancers with RAS/BRAF mutations.[1] Resistance mechanisms often reconverge on the MAPK pathway, leading to the reactivation of ERK1/2 signaling.[1] This positions ERK1/2 as a critical therapeutic target for overcoming resistance and treating MAPK-driven cancers.[1][2]

The discovery process for **Rineterkib** began with a docking-model-assisted scaffold hybridization approach, which identified an aminopyridine core as a promising starting point.







Through a campaign of medicinal chemistry, further modifications including the addition of pyrazine, 2-fluorocyclohexanol, and methylamino substitutions were made. These changes were instrumental in optimizing the compound's solubility, selectivity, potency, and, crucially, its residence time on the target protein, ERK2. This iterative process of design and synthesis ultimately led to the identification of LTT462 (**Rineterkib**).[1]

#### **Mechanism of Action**

**Rineterkib** is an ATP-competitive inhibitor of ERK1 and ERK2.[3] Upon oral administration, it binds to ERK1/2, preventing their activation and blocking the subsequent phosphorylation of downstream substrates.[2][4] By inhibiting ERK-mediated signal transduction, **Rineterkib** effectively suppresses ERK-dependent tumor cell proliferation and promotes survival.[2][5] Some evidence also suggests **Rineterkib** may possess dual inhibitory activity against both RAF and ERK.[6][7] The primary mechanism, however, is the direct inhibition of the terminal kinase in the MAPK cascade.

The MAPK/ERK signaling pathway is a cornerstone of cellular regulation, governing processes like proliferation, differentiation, and survival.[2] Its canonical activation sequence is depicted below.





Click to download full resolution via product page

Caption: The RAS/RAF/MEK/ERK signaling cascade and the point of inhibition by **Rineterkib**.

### **Preclinical Data**

Rineterkib has demonstrated potent and promising activity in a range of preclinical models.

# In Vitro Activity & Physicochemical Properties

The in vitro potency and key physicochemical properties of **Rineterkib** are summarized below. [1]



| Parameter                    | Value                |
|------------------------------|----------------------|
| Potency                      |                      |
| Activated ERK1/2 Kinase IC50 | 0.041 nM             |
| A375 pFRA Assay EC50         | 38 nM                |
| A375 CTG Assay EC50          | 48 nM                |
| Target Residence Time        |                      |
| Activated ERK2 (aERK2)       | 265 min              |
| Inactive ERK2 (iERK2)        | 3 min                |
| Physicochemical Properties   |                      |
| LogD                         | 1.8                  |
| Aqueous Solubility           | 980 μΜ               |
| In Vitro Safety              |                      |
| CYP Inhibition               | Negligible (> 30 μM) |

### In Vivo Pharmacokinetics

Pharmacokinetic profiles were established in multiple species, demonstrating good oral bioavailability in higher species.[1]



| Parameter                 | Mouse          | Rat            | Dog           |
|---------------------------|----------------|----------------|---------------|
| Dose (IV / PO)            | 2.5 / 10 mg/kg | 1.7 / 10 mg/kg | 0.1 / 1 mg/kg |
| Bioavailability           | 20%            | 34%            | 67%           |
| AUCinf,po (μM·h)          | 4.2            | 4.0            | 3.0           |
| Cmax (μM)                 | 0.7            | 0.6            | 0.4           |
| Clearance<br>(mL/min·kg)  | 16             | 24             | 6.4           |
| Vss (L/kg)                | 2.1            | 5.6            | 6.1           |
| Half-life (IV, h)         | 3.6            | 4.8            | 15            |
| Plasma Protein<br>Binding | 96%            | 96%            | 88%           |

### In Vivo Efficacy

**Rineterkib** showed significant anti-tumor activity in xenograft models. In a BRAF(V600E) A375 melanoma mouse xenograft model, a sustained pharmacodynamic effect correlated with excellent efficacy.[1] Furthermore, in a Calu-6 human non-small-cell lung carcinoma (NSCLC) subcutaneous xenograft model, oral administration of **Rineterkib** at 50 and 75 mg/kg resulted in significant reductions in tumor volume.[7][8]

# **Clinical Development**

**Rineterkib** advanced into clinical trials to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in humans.

# Phase I Dose-Escalation Study (NCT02711345)

A first-in-human, Phase I, open-label, dose-escalation study was conducted in patients with advanced solid tumors harboring MAPK pathway alterations.[6][9]





Click to download full resolution via product page

Caption: Workflow of the Phase I dose-escalation study for **Rineterkib** (NCT02711345).

#### Key Clinical Findings:

- Patient Population: 65 patients were enrolled with various advanced solid tumors, most commonly colorectal, ovarian, and pancreatic cancers.[9]
- Safety and Tolerability: The drug was generally well-tolerated.[6][9] Treatment-related adverse events (TRAEs) were reported in 89% of patients, with the most common being diarrhea (38%) and nausea (34%).[9] Grade 3/4 TRAEs occurred in 29% of patients, with retinopathy being the most frequent (6%).[6][9]
- Maximum Tolerated Dose (MTD): The MTD was established at 400 mg once daily (QD) and 150 mg twice daily (BID).[6][9]



- Pharmacokinetics: Plasma concentration and drug exposure increased with doses from 45 to 450 mg QD. Saturation of absorption was suspected at the 600 mg QD dose.[6][9]
- Pharmacodynamics: Rineterkib successfully inhibited ERK1/2 and reduced the expression
  of DUSP6 (a downstream target and negative feedback regulator of ERK signaling) relative
  to baseline in most evaluated patients, confirming target engagement.[6][9][10]
- Efficacy: As a monotherapy, **Rineterkib** showed limited clinical activity.[6][9] The best overall response was stable disease (SD) in 8 patients (12%).[6][9] An unconfirmed partial response (-33.9% change in target lesions) was noted in one patient with BRAF-mutated cholangiocarcinoma.[6][9]

Due to the limited clinical activity observed, the decision was made not to proceed with the dose-expansion phase of the study.[10]

#### **Combination Therapy Trials**

Given the strong biological rationale for inhibiting the MAPK pathway at multiple nodes, subsequent clinical development has focused on combination strategies.

- NCT02974725 and NCT04417621: Phase Ib/II trials investigating Rineterkib in combination with the RAF inhibitor LXH254 in non-small-cell lung cancer and melanoma.
- NCT04097821: A study evaluating Rineterkib in combination with the JAK inhibitor ruxolitinib in patients with myelofibrosis.[4][11]

### **Experimental Protocols**

Detailed, proprietary experimental protocols from Novartis are not publicly available. The following sections describe generalized, standard methodologies for the key experiments cited.

#### In Vitro Kinase Assay (IC<sub>50</sub> Determination)

- Objective: To determine the concentration of Rineterkib required to inhibit 50% of ERK1/2 kinase activity.
- Methodology: A typical biochemical kinase assay (e.g., LanthaScreen™ or HTRF®) would be used. Recombinant active ERK1 or ERK2 enzyme is incubated with a specific peptide



substrate and ATP in a buffered solution. **Rineterkib** is added at various concentrations. The reaction is allowed to proceed for a defined time (e.g., 60 minutes) at room temperature. A detection reagent, often a europium-labeled antibody that recognizes the phosphorylated substrate, is then added. The signal, which is proportional to kinase activity, is read on a plate reader. Data are normalized to controls (no inhibitor for 100% activity, no enzyme for 0% activity) and the IC50 value is calculated using a non-linear regression model.

## Cell-Based Proliferation Assay (EC<sub>50</sub> Determination)

- Objective: To determine the effective concentration of Rineterkib required to inhibit 50% of cancer cell growth.
- Methodology: The A375 melanoma cell line, which harbors a BRAF V600E mutation leading to constitutive MAPK pathway activation, is commonly used.[1]
  - Cell Plating: Cells are seeded into 96-well plates at a predetermined density (e.g., 3,000 cells/well) and allowed to adhere overnight.
  - Compound Treatment: A serial dilution of Rineterkib is prepared in culture medium and added to the cells.
  - Incubation: Cells are incubated for a period of 72 hours to allow for multiple cell divisions.
  - Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo® (CTG), which quantifies ATP levels as an indicator of metabolically active cells.[1]
     Luminescence is read on a plate reader.
  - Data Analysis: The data are normalized to vehicle-treated controls, and the EC₅₀ is calculated using a four-parameter logistic curve fit.

#### In Vivo Xenograft Model

- Objective: To evaluate the anti-tumor efficacy of **Rineterkib** in a living organism.
- Methodology:
  - Animal Model: Immunocompromised mice (e.g., athymic nude or NOD-SCID) are used to prevent rejection of human tumor cells.



- Tumor Implantation: A suspension of human cancer cells (e.g., A375 or Calu-6) is injected subcutaneously into the flank of each mouse.[1][7]
- Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm<sup>3</sup>).
- Randomization and Dosing: Mice are randomized into vehicle control and treatment groups. Rineterkib is administered orally (p.o.) according to a defined schedule (e.g., once daily) and dose.[7]
- Monitoring: Tumor volume (calculated using the formula (Length x Width²)/2) and body weight are measured regularly (e.g., 2-3 times per week).
- Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size or after a defined treatment duration. Efficacy is assessed by comparing the tumor growth inhibition between the treated and control groups.

#### Conclusion

**Rineterkib** (LTT462) is a potent ERK1/2 inhibitor born from a rational drug design campaign to overcome resistance to upstream MAPK pathway inhibitors. It has demonstrated clear target engagement and anti-tumor activity in preclinical models. While its efficacy as a monotherapy in a broad, unselected patient population was limited, its development continues to be promising in the context of combination therapies. The ongoing clinical trials will be critical in defining the role of **Rineterkib** in the therapeutic arsenal for MAPK-driven cancers.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. | BioWorld [bioworld.com]
- 2. virginiacancerspecialists.com [virginiacancerspecialists.com]







- 3. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rineterkib | C26H27BrF3N5O2 | CID 118045847 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ltt462 My Cancer Genome [mycancergenome.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Rineterkib (LTT462) | ERK1/2 inhibitor | Probechem Biochemicals [probechem.com]
- 9. ascopubs.org [ascopubs.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Rineterkib Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- To cite this document: BenchChem. [Rineterkib (LTT462) discovery and development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3181976#rineterkib-ltt462-discovery-and-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com